1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone
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Overview
Description
1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound with a unique structure that includes a trifluoromethyl group, an indole ring, and a chloromethylphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-chloro-3-methylphenol with ethylene oxide to form 2-(4-chloro-3-methylphenoxy)ethanol. This intermediate is then reacted with 2-methylindole under acidic conditions to yield the desired indole derivative. Finally, the trifluoromethyl group is introduced using trifluoroacetic anhydride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Halogen substitution reactions can be performed using nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets. The compound is known to mimic the action of natural hormones or enzymes, binding to receptors or active sites and modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(4-CHLORO-3-METHYLPHENOXY)ACETIC ACID: A related compound with herbicidal properties.
4-CHLORO-3-ETHYL-1-METHYL-N-[4-(P-TOLYLOXY)BENZYL]PYRAZOLE-5-CARBOXAMIDE: An insecticide with a similar structural motif.
2-(4-CHLORO-3-METHYLPHENOXY)-N’-[{5’-(SUBSTITUTED ARYL)-FURAN-2’-YL}-METHYLIDENE]-ACETOHYDRAZIDES: Compounds with antimicrobial and anthelmintic activities.
Uniqueness
1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H17ClF3NO2 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
1-[1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C20H17ClF3NO2/c1-12-11-14(7-8-16(12)21)27-10-9-25-13(2)18(19(26)20(22,23)24)15-5-3-4-6-17(15)25/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
KUNAWKPWCQLVMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C(=C(C3=CC=CC=C32)C(=O)C(F)(F)F)C)Cl |
Origin of Product |
United States |
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